N-(2-chloropyridin-3-yl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(2-CHLORO-3-PYRIDYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound that features a pyridine ring, a pyrazolo[3,4-b]pyridine core, and various functional groups including chloro, isopropyl, oxo, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLORO-3-PYRIDYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Construction of the pyrazolo[3,4-b]pyridine core: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate diketones.
Functional group modifications: Introduction of isopropyl, oxo, and trifluoromethyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CHLORO-3-PYRIDYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or nucleophilic substitution with amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-CHLORO-3-PYRIDYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Chloro-3-pyridyl)-3-[2-isopropyl-6-oxo-4-(methyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
- N~1~-(2-Chloro-3-pyridyl)-3-[2-isopropyl-6-oxo-4-(ethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
Uniqueness
The uniqueness of N1-(2-CHLORO-3-PYRIDYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE lies in its trifluoromethyl group, which can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C18H17ClF3N5O2 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C18H17ClF3N5O2/c1-10(2)27-9-11-12(18(20,21)22)8-15(29)26(17(11)25-27)7-5-14(28)24-13-4-3-6-23-16(13)19/h3-4,6,8-10H,5,7H2,1-2H3,(H,24,28) |
InChI Key |
UFLPYBTXMOFVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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